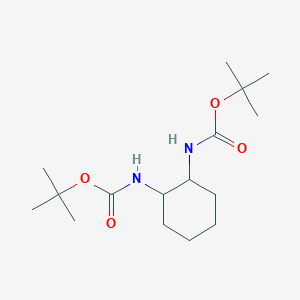![molecular formula C9H8ClNO4 B12107664 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 14463-22-0](/img/structure/B12107664.png)
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further bonded to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of amino compounds. One common method is the reaction of 2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The hydroxybenzoic acid moiety can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetyl group.
Major Products Formed:
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzoic acid moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
4-Amino-2-hydroxybenzoic acid: Lacks the chloroacetyl group, resulting in different reactivity and applications.
4-[(Bromoacetyl)amino]-2-hydroxybenzoic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different chemical properties.
4-[(Acetyl)amino]-2-hydroxybenzoic acid:
Uniqueness: The presence of the chloroacetyl group in 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for covalent modification of biomolecules. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14463-22-0 |
|---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15) |
InChI Key |
LKNVVXVUHMODPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


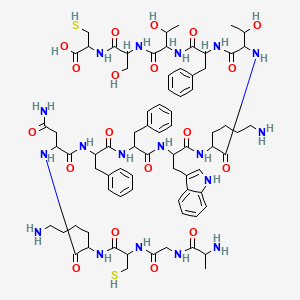

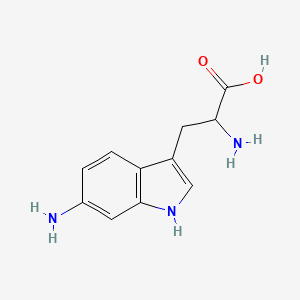
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
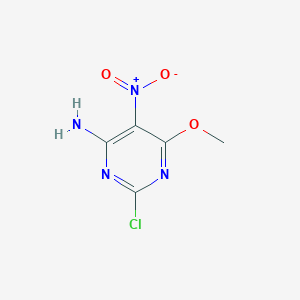
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

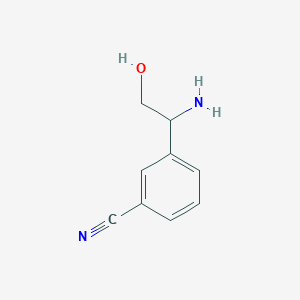
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)



